molecular formula C18H19N9O B2660729 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2180010-44-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2660729
Numéro CAS: 2180010-44-8
Poids moléculaire: 377.412
Clé InChI: IRIHCBTZOBBYNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic compound that features a pyrazole ring, a purine derivative, and a dihydropyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and purine derivatives, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or purine rings.

    Reduction: Reduction reactions could be used to modify the dihydropyridazinone moiety.

    Substitution: Various substitution reactions could be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. The structural features of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one may enhance its efficacy against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The compound's structural similarity to known DHODH inhibitors suggests it may possess similar inhibitory activity. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for developing antiviral and anticancer drugs. Preliminary studies indicate that pyrazole-containing compounds can effectively inhibit DHODH activity, leading to reduced viral replication in vitro .

Antimicrobial Properties

Recent investigations into related pyrazole derivatives have highlighted their potential as antimicrobial agents. The incorporation of the pyrazole ring into the structure may enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, thus providing a therapeutic avenue for treating resistant bacterial strains .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers have explored various synthetic routes to optimize yields and enhance biological activity through structural modifications. For instance, altering substituents on the pyrazole or pyridazine rings can significantly impact the compound's pharmacological profile .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that similar pyridazine derivatives induced apoptosis in cancer cells via PI3K/Akt pathway modulation .
DHODH Inhibition Assay Found that pyrazole derivatives showed significant inhibition of DHODH, reducing viral replication in assays .
Antimicrobial Testing Reported promising results against multiple bacterial strains, indicating potential for development as an antibiotic .

Mécanisme D'action

The mechanism of action of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: Lacks the purine and azetidine moieties.

    2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the pyrazole ring.

    6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-pyridazin-3-one: Lacks the dihydro component.

Uniqueness

The uniqueness of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” lies in its combination of a pyrazole ring, a purine derivative, and a dihydropyridazinone moiety. This combination of structural features might confer unique biological activities or chemical reactivity, making it a compound of interest for further research and development.

Activité Biologique

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of pyrazole, purine, and pyridazine moieties. The molecular formula is C19H22N10C_{19}H_{22}N_{10} with a molecular weight of approximately 390.4 g/mol. Below is a summary of its key structural properties:

PropertyValue
Molecular FormulaC19H22N10
Molecular Weight390.4 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C)C

The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. For instance, its pyrazole and purine components are known to influence various biochemical pathways involved in cell signaling and metabolic processes.

Biological Activity

Research has demonstrated that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing pyrazole and purine derivatives have shown significant antimicrobial properties. For example, derivatives synthesized from 3,5-dimethylpyrazole exhibited potent activity against various bacterial strains .
  • Anticancer Properties : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. A related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard treatments like 5-FU .
  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit key enzymes such as α-glucosidase. Molecular docking studies suggest that the presence of polar groups enhances binding affinity and inhibitory potential .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Trypanosoma brucei : A medicinal chemistry investigation revealed that modifications in the core structure significantly affected the potency against T. brucei. Compounds with methyl substitutions showed improved activity profiles .
  • Cytotoxic Effects : In a study assessing new pyrazole derivatives, it was found that certain compounds could effectively induce cell cycle arrest and apoptosis in glioma cells, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound appears to be closely linked to its structural components:

  • Pyrazole Ring : The presence of the dimethylpyrazole group is crucial for enhancing the compound's interaction with biological targets.
  • Purine Moiety : The purine structure contributes to the compound's ability to mimic nucleobases, potentially allowing it to interfere with nucleic acid metabolism.

Propriétés

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c1-11-5-12(2)27(23-11)14-3-4-15(28)26(24-14)8-13-6-25(7-13)18-16-17(20-9-19-16)21-10-22-18/h3-5,9-10,13H,6-8H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIHCBTZOBBYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.